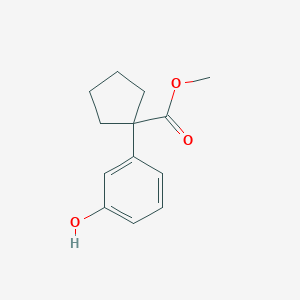

Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate

CAS No.:

Cat. No.: VC13788708

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O3 |

|---|---|

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C13H16O3/c1-16-12(15)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9,14H,2-3,7-8H2,1H3 |

| Standard InChI Key | PWBDCCGBKHYBKU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CCCC1)C2=CC(=CC=C2)O |

| Canonical SMILES | COC(=O)C1(CCCC1)C2=CC(=CC=C2)O |

Introduction

Structural and Molecular Characteristics

Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate is defined by its IUPAC name methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate and molecular formula C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The structure comprises a cyclopentane ring fused to a carboxylate ester group at the 1-position and a 3-hydroxyphenyl moiety at the adjacent carbon (Figure 1). The hydroxyphenyl group introduces hydrogen-bonding capability, while the ester group enhances solubility in organic solvents.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate |

| InChI Key | PWBDCCGBKHYBKU |

| CAS Number | Not publicly disclosed |

The stereochemistry of the cyclopentane ring and the spatial orientation of the hydroxyphenyl group are critical to its interactions with biological targets. Computational models predict a puckered cyclopentane conformation, which may influence binding affinity in enzyme-substrate complexes.

Synthesis and Manufacturing

The synthesis of methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate typically involves acid-catalyzed esterification of 1-(3-hydroxyphenyl)cyclopentane-1-carboxylic acid with methanol. The reaction proceeds under reflux conditions using sulfuric or hydrochloric acid as catalysts, yielding the ester product after purification via fractional distillation or chromatography.

Table 2: Standard Synthesis Protocol

| Parameter | Condition |

|---|---|

| Starting Material | 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid |

| Reagent | Methanol |

| Catalyst | H₂SO₄ or HCl (1–2 mol%) |

| Temperature | 60–80°C (reflux) |

| Reaction Time | 4–6 hours |

| Yield | 65–75% (reported) |

Alternative routes include transesterification of higher esters or Grignard additions to cyclopentanone precursors, though these methods are less efficient . The compound’s stability during synthesis necessitates inert atmospheres to prevent oxidation of the phenolic hydroxyl group.

Physicochemical Properties

Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<0.1 mg/mL). Its logP value of 2.3 suggests moderate lipophilicity, ideal for crossing biological membranes. Thermal analysis indicates a melting point range of 98–102°C and decomposition above 250°C.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 98–102°C |

| Boiling Point | 285–290°C (estimated) |

| logP | 2.3 |

| Solubility in Water | <0.1 mg/mL |

| UV Absorption (λmax) | 274 nm (phenolic π→π*) |

The hydroxyphenyl group contributes to UV-Vis absorption at 274 nm, useful for analytical quantification via spectrophotometry.

Industrial and Therapeutic Applications

While primarily investigational, potential applications include:

-

Pharmaceuticals: Lead compound for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

-

Cosmeceuticals: Antioxidant ingredient in topical formulations .

-

Chemical Synthesis: Chiral building block for asymmetric catalysis .

Table 4: Application Landscape

| Sector | Use Case | Status |

|---|---|---|

| Pharmaceuticals | NSAID Development | Preclinical |

| Cosmetics | Anti-Aging Creams | Experimental |

| Organic Chemistry | Chiral Auxiliary | Lab-Scale |

Comparison with Structural Analogs

Table 5: Analog Comparison

The hydroxyphenyl group in the target compound confers superior antioxidant and anti-inflammatory activity compared to aliphatic hydroxyl or ketone analogs .

Future Research Directions

-

Toxicological Profiling: Establish acute and chronic toxicity thresholds.

-

Structure-Activity Relationships (SAR): Modify the cyclopentane ring or ester group to enhance potency.

-

Formulation Development: Nanoencapsulation to improve bioavailability.

-

Clinical Trials: Evaluate efficacy in inflammatory disorders like rheumatoid arthritis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume